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molecular formula C12H15ClFNO B2377033 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride CAS No. 167484-65-3

5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride

Cat. No. B2377033
M. Wt: 243.71
InChI Key: XBBHWDUTYCQQOZ-UHFFFAOYSA-N
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Patent
US06013652

Procedure details

5-fluoro-1'-methyl-spiro(2,3-dihydrobenzofuran-3,4'-piperidine) (1.21 g, 5.48 mmol) in 1,2-dichloroethane (12 mL) at room temp was treated with 2-chloroethyl chloroformate (1 mL, 9 mmol). A white precipitate formed, and the reaction was refluxed 2 h. MeOH (12 mL) was added and refluxing was continued for 2 h. The reaction was concentrated to a crude solid, which was triturated with EtOAc (5 mL) and filtered to yield 1.27 g (95%) of the title compound as a white crystalline solid.
Name
5-fluoro-1'-methyl-spiro(2,3-dihydrobenzofuran-3,4'-piperidine)
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:16][CH2:15][C:8]3([CH2:13][CH2:12][N:11](C)[CH2:10][CH2:9]3)[C:6]=2[CH:7]=1.[Cl:17]C(OCCCl)=O.CO>ClCCCl>[ClH:17].[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:16][CH2:15][C:8]3([CH2:9][CH2:10][NH:11][CH2:12][CH2:13]3)[C:6]=2[CH:7]=1 |f:4.5|

Inputs

Step One
Name
5-fluoro-1'-methyl-spiro(2,3-dihydrobenzofuran-3,4'-piperidine)
Quantity
1.21 g
Type
reactant
Smiles
FC=1C=CC2=C(C1)C1(CCN(CC1)C)CO2
Name
Quantity
1 mL
Type
reactant
Smiles
ClC(=O)OCCCl
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to a crude solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with EtOAc (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.FC=1C=CC2=C(C1)C1(CCNCC1)CO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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